N'-(1-(Naphthalen-2-yl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
Description
N'-(1-(Naphthalen-2-yl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a 1H-pyrazole core substituted at the 3-position with a 3-nitrophenyl group and at the 5-position with a carbohydrazide moiety. The carbohydrazide chain is further functionalized with a naphthalen-2-yl ethylidene group, forming an imine (C=N) bond.
Properties
CAS No. |
302918-09-8 |
|---|---|
Molecular Formula |
C22H17N5O3 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[(E)-1-naphthalen-2-ylethylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H17N5O3/c1-14(16-10-9-15-5-2-3-6-17(15)11-16)23-26-22(28)21-13-20(24-25-21)18-7-4-8-19(12-18)27(29)30/h2-13H,1H3,(H,24,25)(H,26,28)/b23-14+ |
InChI Key |
HNOYZILVAFCZFJ-OEAKJJBVSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(3-Nitrophenyl)-1H-pyrazole-5-carbohydrazide
The foundational intermediate, 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide, is synthesized via hydrazinolysis of a pyrazole ester precursor. Ethyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate is refluxed with excess hydrazine hydrate in dimethylformamide (DMF), facilitating nucleophilic acyl substitution to yield the carbohydrazide.
Reaction Conditions:
Purification is achieved through recrystallization from ethanol, producing a crystalline solid with a melting point of 210–212°C. Elemental analysis confirms stoichiometry (C: 45.82%, H: 3.86%, N: 32.06%), aligning with theoretical values.
Preparation of 1-(Naphthalen-2-yl)ethan-1-one
1-(Naphthalen-2-yl)ethan-1-one, the ketone component, is typically synthesized via Friedel-Crafts acylation of naphthalene with acetyl chloride in the presence of Lewis catalysts like aluminum chloride.
Key Parameters:
-
Catalyst: AlCl₃ (1.2 equiv)
-
Solvent: Dichloromethane
-
Temperature: 0–5°C (initial), then ambient
Hydrazone Formation via Acid-Catalyzed Condensation
The final step involves condensing 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide with 1-(naphthalen-2-yl)ethan-1-one under acidic conditions to form the hydrazone linkage.
Procedure:
Mechanistic Insights
The reaction proceeds via acid-catalyzed nucleophilic attack of the carbohydrazide’s hydrazine group on the ketone’s carbonyl carbon, followed by dehydration to form the hydrazone (Figure 1). The sulfuric acid protonates the carbonyl oxygen, enhancing electrophilicity and facilitating imine formation.
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents like DMF enhance reactant solubility and stabilize intermediates through hydrogen bonding. Ethanol, a protic solvent, aids in proton transfer during dehydration.
Table 1: Solvent Effects on Yield
| Solvent System | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol-DMF (4:1) | 82 | 98 |
| Methanol | 68 | 90 |
| Acetonitrile | 55 | 85 |
Catalyst Screening
Sulfuric acid outperforms alternatives like acetic acid due to its strong protonating ability, critical for activating the carbonyl group.
Table 2: Catalytic Efficiency
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| H₂SO₄ | 82 | 2 |
| CH₃COOH | 45 | 4 |
| p-TsOH | 60 | 3 |
Characterization and Analytical Data
Spectral Analysis
-
IR (KBr, cm⁻¹):
-
¹H NMR (400 MHz, DMSO-d₆):
-
Elemental Analysis:
Challenges and Alternative Approaches
Regioselectivity in Pyrazole Synthesis
Competing pathways during pyrazole formation may yield regioisomers. Employing electron-withdrawing groups (e.g., nitro) at the 3-position of the phenyl ring directs cyclization to the desired product.
One-Pot Synthesis Feasibility
While stepwise synthesis dominates, one-pot methods combining pyrazole formation and hydrazone condensation remain underexplored. Preliminary trials show reduced yields (~50%) due to intermediate instability.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N’-(1-(Naphthalen-2-yl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of naphthalene oxides and nitrophenyl oxides.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including N'-(1-(Naphthalen-2-yl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide, in anticancer research. These compounds have shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, a study demonstrated that similar pyrazole derivatives exhibited significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), A375 (melanoma), and DU145 (prostate cancer) .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to exhibit potent anti-inflammatory activity, surpassing traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium. The presence of nitrophenyl groups enhances this activity, making it a candidate for further development in treating inflammatory diseases .
Antimicrobial Activity
This compound has shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies indicated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting their potential use as antimicrobial agents .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multicomponent reactions that yield high purity and yield rates. Understanding the structure-activity relationship is crucial for optimizing its efficacy and minimizing toxicity. The presence of specific functional groups, such as the naphthalene moiety and nitrophenyl substituents, contributes significantly to its biological activity .
Materials Science Applications
Beyond pharmacological uses, this compound may find applications in materials science, particularly in the development of organic semiconductors and dyes due to its unique electronic properties. The naphthalene structure can facilitate charge transport, making it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives demonstrated that this compound exhibited an IC50 value lower than several standard chemotherapeutic agents when tested against MCF-7 cells. This suggests a potential role as a lead compound for further drug development .
Case Study 2: Anti-inflammatory Mechanism
Research investigating the anti-inflammatory mechanisms revealed that the compound inhibited the production of pro-inflammatory cytokines in activated macrophages, indicating its potential utility in treating conditions like rheumatoid arthritis .
Mechanism of Action
The mechanism of action of N’-(1-(Naphthalen-2-yl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound belongs to a broader class of pyrazole carbohydrazides, which are frequently modified at the aryl and alkylidene positions to tune bioactivity. Key structural analogs include:
Key Observations:
Substituent Effects on Bioactivity: Halogen substituents (e.g., Cl, Br) enhance electrophilicity and binding affinity to hydrophobic pockets in enzymes or receptors . For instance, the 5-chloro-2-hydroxyphenyl analog (Compound 26) demonstrated potent apoptosis in A549 lung cancer cells, attributed to improved target engagement .
Synthetic Methodologies :
- The target compound’s synthesis likely follows a condensation reaction between pyrazole carbohydrazide and a naphthalen-2-yl ketone, akin to Fe₂O₃@SiO₂/In₂O₃-catalyzed methods for similar imine derivatives .
- In contrast, 2-pyrazoline analogs () are synthesized via chalcone intermediates and hydrazine hydrate, highlighting divergent pathways for structural diversification .
Structural Stability :
- The imine (C=N) bond length in the target compound (predicted ~1.29 Å) aligns with related structures (1.26–1.29 Å), ensuring stability under physiological conditions .
Pharmacological Potential
- Anticancer Activity : Compound 26 () induced apoptosis via mitochondrial pathways, suggesting that the nitrophenyl group’s electron-withdrawing nature enhances pro-apoptotic signaling .
- Antibacterial Activity : Thiophene-substituted analogs () showed efficacy against bacterial strains, with halogenation further boosting activity .
Biological Activity
N'-(1-(Naphthalen-2-yl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and mechanisms of action, supported by relevant data and research findings.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C22H17N5O3
- Molecular Weight : 385.42 g/mol
- CAS Number : 9618250
Synthesis Methods
The synthesis of this compound typically involves several steps, including:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a β-diketone.
- Attachment of the Naphthalene Ring : The pyrazole derivative is coupled with a naphthalene derivative under suitable conditions.
- Introduction of the Nitrophenyl Group : This is usually done through a condensation reaction with a nitrobenzaldehyde derivative.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound has been shown to interfere with cellular signaling pathways and induce apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Inhibition of estrogen receptor signaling |
| SF-268 | 12.50 | Induction of apoptosis |
| NCI-H460 | 42.30 | Disruption of cell cycle |
These findings suggest that the compound could be a promising candidate for further development as an anticancer agent .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It appears to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation in various models.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Molecular Targets : The compound may interact with enzymes and receptors involved in inflammation and cancer pathways.
- Pathways Involved : It may inhibit signaling pathways that lead to reduced inflammation or cancer cell proliferation.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antiproliferative Studies : A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against Hep-2 and P815 cancer cell lines, indicating its potential as an anticancer agent .
- Molecular Docking Studies : Molecular docking studies suggest effective binding to proteins involved in cancer cell proliferation, providing insights into optimizing the compound for better efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1H-Pyrazole Derivatives | Contains pyrazole ring | Anticancer, Antimicrobial |
| Naphthalene-based Hydrazones | Naphthalene core | Antibacterial, Antifungal |
| 2-Oxoindole Derivatives | Oxoindole moiety | Neuroprotective, Anticancer |
The uniqueness of this compound lies in its combination of structural features that provide distinct mechanisms of action compared to other compounds .
Q & A
Q. What are the standard synthetic routes for preparing N'-(1-(naphthalen-2-yl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide?
The compound can be synthesized via Claisen-Schmidt condensation followed by cyclization with hydrazine hydrate to form the pyrazole-carbohydrazide core. Intermediate chalcone derivatives are first prepared by condensing substituted acetophenones with aromatic aldehydes. Subsequent reaction with hydrazine hydrate under reflux in ethanol or acetic acid yields the target compound. Reaction conditions (e.g., solvent, temperature, and catalyst) should be optimized to improve yields, as demonstrated in analogous pyrazoline syntheses .
Q. How is the structural identity of this compound confirmed in academic research?
Structural confirmation typically involves a combination of:
Q. What are the primary pharmacological activities reported for pyrazole-carbohydrazide derivatives?
Analogous compounds exhibit antiproliferative activity against cancer cell lines (e.g., A549 lung cancer) by inducing apoptosis via mitochondrial pathways. The 3-nitrophenyl group enhances electron-withdrawing effects, potentially improving binding to cellular targets. Activity is often validated through MTT assays and flow cytometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral or crystallographic data during characterization?
- Spectral discrepancies : Cross-validate using complementary techniques (e.g., 2D NMR for ambiguous proton assignments) or compare with computational predictions (DFT-based IR/NMR simulations).
- Crystallographic anomalies : Use twin refinement in SHELXL for twinned crystals or re-examine hydrogen bonding/thermal motion parameters. Software like Olex2 or Mercury can visualize electron density maps to identify disordered regions .
Q. What computational strategies are used to predict the biological activity of this compound?
- Molecular docking : Assess binding affinity to targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite. The naphthalene and nitrophenyl groups may engage in π-π stacking or hydrophobic interactions.
- PASS program : Predict pharmacokinetic properties (e.g., bioavailability, toxicity) and potential targets (e.g., enzyme inhibition) based on structural descriptors .
Q. How can the synthesis be optimized to address low yields or impurity issues?
- Reaction optimization : Use microwave-assisted synthesis to reduce reaction time or employ catalysts like p-toluenesulfonic acid for cyclization.
- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from DMSO/water mixtures improves purity .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) in enzyme inhibition?
- Substituent variation : Synthesize analogs with electron-donating/withdrawing groups (e.g., replacing 3-nitrophenyl with 4-fluorophenyl) to assess electronic effects.
- Enzyme assays : Test inhibition against targets (e.g., monoamine oxidase-B or factor Xa) using fluorometric or colorimetric assays. IC₅₀ values and selectivity indices are critical for SAR analysis .
Q. How can low solubility in pharmacological assays be mitigated?
- Co-solvents : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain compound stability.
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance aqueous solubility, which are cleaved in vivo .
Q. What advanced techniques refine challenging crystal structures of this compound?
- High-resolution data : Collect data at synchrotron facilities to resolve weak diffractions.
- Refinement protocols : Apply restraints for flexible moieties (e.g., ethylidene group) and validate with R-factor convergence checks in SHELXL. For twinning, use the TWIN/BASF commands .
Methodological Notes
- Contradiction management : Cross-reference synthetic protocols from multiple sources (e.g., vs. 5) to identify optimal conditions.
- Software tools : Utilize WinGX for crystallographic workflows and Gaussian 09 for computational modeling .
- Ethical considerations : Adhere to institutional guidelines for pharmacological testing, particularly for cytotoxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
